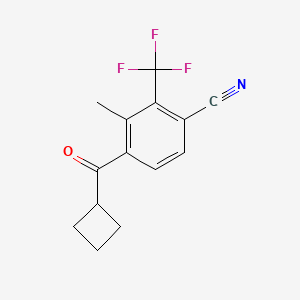
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclobutanecarbonyl group, a methyl group, and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzonitrile core.
Aplicaciones Científicas De Investigación
4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Shares the trifluoromethyl and benzonitrile groups but lacks the cyclobutanecarbonyl and methyl groups.
4-(Cyclobutanecarbonyl)benzonitrile: Contains the cyclobutanecarbonyl group but lacks the trifluoromethyl and methyl groups.
3-Methyl-4-(trifluoromethyl)benzonitrile: Contains the methyl and trifluoromethyl groups but lacks the cyclobutanecarbonyl group
Uniqueness
The presence of all three functional groups (cyclobutanecarbonyl, methyl, and trifluoromethyl) in 4-(Cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile gives it unique chemical properties that are not found in the similar compounds listed above
Propiedades
Fórmula molecular |
C14H12F3NO |
|---|---|
Peso molecular |
267.25 g/mol |
Nombre IUPAC |
4-(cyclobutanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F3NO/c1-8-11(13(19)9-3-2-4-9)6-5-10(7-18)12(8)14(15,16)17/h5-6,9H,2-4H2,1H3 |
Clave InChI |
LLUFKHDXBRRRAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


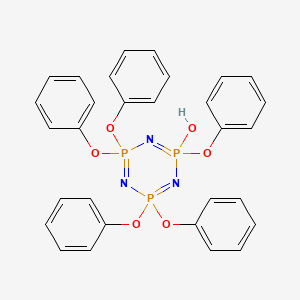
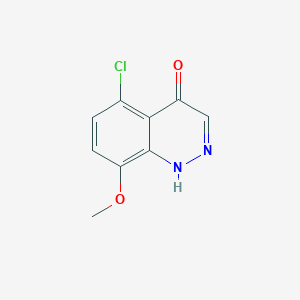
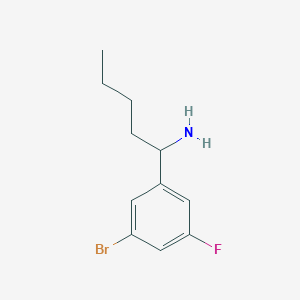
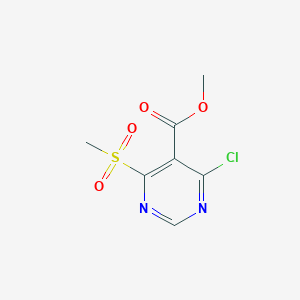
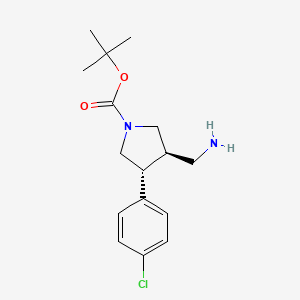
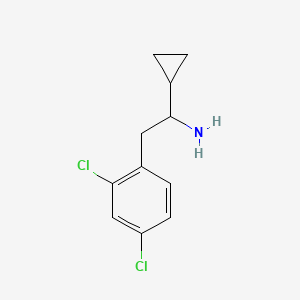
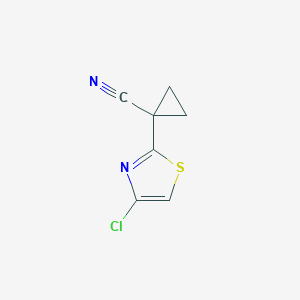

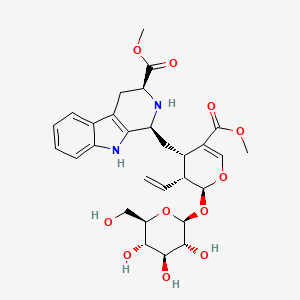
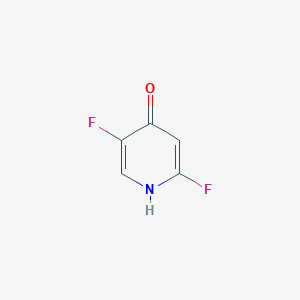
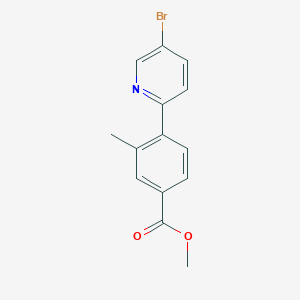
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
